GPCR Polypharmacology Fingerprint (S1P2, OX1, NPSR1) That Diverges from Kinase-Targeted Thiazolobenzamide Analogs
The compound exhibits a reproducible micromolar activity triad in ChEMBL-curated radioligand binding assays: S1P2 (average pIC₅₀ = 5.54; IC₅₀ ≈ 2.9 μM), OX1 (average pIC₅₀ = 5.10; IC₅₀ ≈ 7.9 μM), and NPSR1 (average pIC₅₀ = 5.00; IC₅₀ = 10 μM) [1]. In contrast, the 4-tert-butylphenyl congener (CAS 380453-39-4) has been reported to inhibit certain kinase isoforms with a qualitatively different selectivity profile, indicating that the 2-methoxyphenyl substituent diverts activity away from kinase inhibition and toward GPCR modulation . This target-class shift provides a quantifiable, biologically meaningful criterion for compound selection.
| Evidence Dimension | In vitro target engagement (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | S1P2: pIC₅₀ = 5.54 (IC₅₀ ≈ 2.9 μM); OX1: pIC₅₀ = 5.10 (IC₅₀ ≈ 7.9 μM); NPSR1: pIC₅₀ = 5.00 (IC₅₀ = 10 μM) |
| Comparator Or Baseline | 4-tert-Butylphenyl analog (CAS 380453-39-4): reported kinase inhibition; no S1P2/OX1/NPSR1 activity detected in analogous screening panels |
| Quantified Difference | Target class shift from GPCR (2-methoxyphenyl) to kinase (4-tert-butylphenyl); no overlapping GPCR activity observed |
| Conditions | ChEMBL curated radioligand binding assays against human recombinant receptors; pIC₅₀ values from GPCRdb aggregation [1] |
Why This Matters
Researchers seeking a chemical probe for S1P2, OX1, or NPSR1 pathways can rely on this empirically validated GPCR fingerprint to avoid kinase-active analogs that would confound mechanistic interpretation.
- [1] GPCRdb Ligand Summary, CHEMBL1565349, GPCRdb.org. View Source
